molecular formula C13H25N3O3 B7915029 3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester

3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester

Cat. No.: B7915029
M. Wt: 271.36 g/mol
InChI Key: GYYFNARADWMCJY-RGURZIINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a piperidine ring, an amino group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester typically involves the protection of amino groups and the formation of ester bonds. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is tolerant of various amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring and amino groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butylester is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-[[(2S)-2-aminopropanoyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(14)11(17)15-10-6-5-7-16(8-10)12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,17)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYFNARADWMCJY-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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